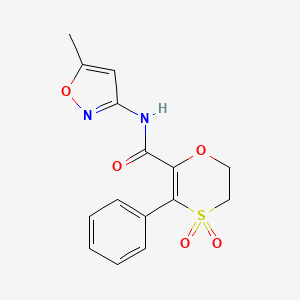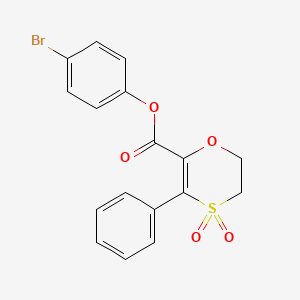![molecular formula C28H22N4S B12179312 N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12179312.png)
N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N'-phenylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound with a unique structure that includes a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of an oxidizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under various conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide shares similarities with other thiadiazole derivatives, such as:
- 2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazole
- 3-phenyl-1,2,4-thiadiazole-5-carboximidamide
Uniqueness
What sets N-[(5Z)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]-N’-phenylbenzenecarboximidamide apart is its specific substitution pattern and the presence of the carboximidamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H22N4S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C28H22N4S/c1-21-17-19-25(20-18-21)32-27(23-13-7-3-8-14-23)31-28(33-32)30-26(22-11-5-2-6-12-22)29-24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
MMPMPNYEMKILJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}acetamide](/img/structure/B12179237.png)
![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12179241.png)

![2-(2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12179250.png)
![3-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12179265.png)
![3-methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B12179273.png)
![N-[3-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12179284.png)
![(2-chloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12179287.png)



![N-[2-(1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B12179317.png)
![N-(pyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12179325.png)
![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12179329.png)
